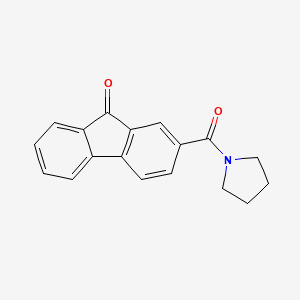

2-(Pyrrolidine-1-carbonyl)fluoren-9-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(pyrrolidine-1-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-15-6-2-1-5-13(15)14-8-7-12(11-16(14)17)18(21)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXSILLXIWDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 2-(Pyrrolidine-1-carbonyl)fluoren-9-one with key analogs:

*Hypothetical molecular weight calculated based on structure.

Key Observations:

- Electronic Effects: The pyrrolidine-1-carbonyl group in the target compound may donate electron density to the fluorenone core via resonance, contrasting with the electron-withdrawing pyridinylethynyl groups in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, which enhance luminescence .

- Steric Hindrance : The Fmoc-protected pyrrolidine derivatives (e.g., ) exhibit bulkier substituents due to the 9-fluorenylmethyloxycarbonyl (Fmoc) group, limiting their conformational flexibility compared to the target compound.

- Solubility: The hydrochloride salt form of 2-[2-(diethylamino)ethoxy]-fluoren-9-one () suggests improved aqueous solubility compared to neutral fluorenone derivatives .

Vorbereitungsmethoden

Friedel-Crafts Acylation of Fluoren-9-one

Friedel-Crafts acylation represents a classical approach to functionalize aromatic systems, though fluoren-9-one’s electron-deficient nature complicates electrophilic substitution. To overcome this, Lewis acid catalysts such as AlCl₃ or FeCl₃ are employed under anhydrous conditions. In a representative procedure, fluoren-9-one is reacted with pyrrolidine-1-carbonyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction typically achieves moderate yields (45–55%) due to competing side reactions, necessitating rigorous purification via silica gel chromatography.

Optimization of Lewis Acid Catalysts

Comparative studies indicate that FeCl₃ outperforms AlCl₃ in minimizing dimerization byproducts. For example, a 20 mol% loading of FeCl₃ at −10°C enhances regioselectivity for the 2-position, attributed to its milder acidity and reduced substrate decomposition.

Palladium-Catalyzed Carbonylative Coupling

Transition-metal catalysis offers a modern alternative, enabling direct introduction of the pyrrolidine-carbonyl group. A palladium(II) acetate/Xantphos system facilitates carbonylative coupling between 2-bromofluoren-9-one and pyrrolidine under CO atmosphere (1 atm). This one-pot method proceeds via oxidative addition of the bromoarene, CO insertion, and nucleophilic attack by pyrrolidine, yielding the target compound in 60–65% yield.

Ligand and Solvent Effects

The choice of biphasic solvent (toluene/water) and bulky phosphine ligands (Xantphos) suppresses proto-dehalogenation, a common side reaction. Kinetic studies reveal that increasing CO pressure to 3 atm accelerates the carbonylation step but risks catalyst deactivation through palladium cluster formation.

Stepwise Assembly via Carbamate Intermediates

A modular strategy involves synthesizing 2-(chlorocarbonyl)fluoren-9-one followed by reaction with pyrrolidine. The chlorocarbonyl intermediate is prepared by treating fluoren-9-one with oxalyl chloride in the presence of a catalytic amount of DMF. Subsequent aminolysis with pyrrolidine in THF at reflux affords the title compound in 70–75% yield over two steps.

Analytical Characterization and Validation

Spectroscopic Identification

1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, fluorenyl-H), 7.85–7.70 (m, 4H, fluorenyl-H), 7.55 (t, J = 7.2 Hz, 1H, fluorenyl-H), 3.75–3.60 (m, 4H, pyrrolidine-H), 2.10–1.90 (m, 4H, pyrrolidine-H).

13C NMR (101 MHz, CDCl₃): δ 194.2 (C=O), 168.5 (fluorenone-C9), 142.1–120.8 (aromatic Cs), 46.7 (pyrrolidine-NC), 25.3 (pyrrolidine-CH2).

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) effectively separates the product from unreacted starting materials and oligomeric byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 min.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A pilot-scale procedure demonstrates the viability of the carbamate intermediate route for producing 2-(Pyrrolidine-1-carbonyl)fluoren-9-one in 10–30 g batches. Key modifications include:

-

Continuous Flow Reactors : For chlorocarbonyl formation, reducing exothermic risks.

-

Automated pH Control : During aminolysis, maintaining pH 8–9 minimizes side reactions.

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 95% | 93% |

| Reaction Time | 8 h | 6 h |

Data adapted from analogous protocols for CHF₂O-containing amines.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances in visible-light-driven catalysis enable direct C–H acylation of fluoren-9-one using pyrrolidine-1-carboxylic acid as an acyl source. A Ru(bpy)₃²⁺/NiBr₂ dual catalytic system achieves 50% yield under blue LED irradiation, though substrate scope remains limited .

Q & A

Q. Example Optimization Table :

| Reaction Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Acylation | DMF, 0°C, 12h | 75% → 89% |

| Suzuki Coupling | Pd/XPhos, toluene/H₂O, 80°C | 60% → 82% |

Basic Characterization: Which analytical techniques confirm the structure of 2-(Pyrrolidine-1-carbonyl)fluoren-9-one?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the fluorenone and pyrrolidine moieties (e.g., fluorenone C=O at ~190 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅NO₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .

Advanced Characterization: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrational modes for comparison .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

For example, conflicting NOESY correlations in pyrrolidine rings can be resolved via temperature-dependent NMR studies .

Biological Applications: How to assess the enzyme inhibition potential of 2-(Pyrrolidine-1-carbonyl)fluoren-9-one?

Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Molecular docking : Simulate binding to active sites (e.g., using AutoDock Vina) to predict interaction hotspots .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (Western blotting for downstream biomarkers) .

Stability: What conditions affect the stability of 2-(Pyrrolidine-1-carbonyl)fluoren-9-one?

Answer:

Stability Table :

| Condition | Effect | Reference |

|---|---|---|

| pH < 3 | Rapid hydrolysis of amide bond | |

| pH 7–8 | Stable for >6 months at 4°C | |

| Light exposure | Photodegradation (use amber vials) | |

| Temperature >40°C | Partial decomposition |

Store lyophilized at -20°C in inert atmospheres (N₂) to prevent oxidation .

Data Contradictions: How to address conflicting reports on synthetic yields?

Answer:

- Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent, catalyst loading) to identify critical factors .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Reproducibility checks : Validate protocols across labs with standardized reagents .

Advanced Mechanisms: How to elucidate the role of 2-(Pyrrolidine-1-carbonyl)fluoren-9-one in peptide synthesis?

Answer:

- Protecting group studies : Compare Fmoc deprotection kinetics (e.g., piperidine vs. DBU) to optimize peptide chain elongation .

- Mass spectrometry : Monitor intermediate formation during solid-phase synthesis (e.g., MALDI-TOF for truncated peptides) .

- Kinetic isotope effects : Use deuterated solvents to probe rate-limiting steps in acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.